![molecular formula C32H35ClN2O4 B1192121 AChE-IN-6a](/img/no-structure.png)
AChE-IN-6a
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Overview
Description
AChE-IN-6a is an acetylcholinesterase (AChE) inhibitor which selectively inhibits AChE without inhibiting butyrylcholinesterase (BChE).
Scientific Research Applications
Acetylcholinesterase Inhibitors in Alzheimer's Disease
Acetylcholinesterase (AChE) inhibitors, like AChE-IN-6a, have demonstrated effectiveness in the symptomatic treatment of Alzheimer's disease (AD). Research has shown that novel AChE inhibitors were designed and their inhibitory activity evaluated. Studies include 2D quantitative structure-activity relationship (QSAR) and molecular docking into the AChE binding domain, indicating that certain molecules have higher affinities and solvation energies than standard drugs like donepezil. These findings are crucial for designing potent inhibitors for AD treatment (Valasani et al., 2013).
Natural Sources of AChE Inhibitors
Plants are a significant source of AChE inhibitors, useful for treating neurological disorders such as Alzheimer's disease, senile dementia, and myasthenia gravis. A comprehensive survey of plants tested for AChE inhibitory activity has been conducted, highlighting numerous phytoconstituents and promising plant species as AChE inhibitors (Mukherjee et al., 2007).
Design and Synthesis of Dual Binding Site AChE Inhibitors
Recent advancements include the design and synthesis of dual binding site AChE inhibitors as new drug candidates for Alzheimer's disease. These inhibitors bind to both catalytic and peripheral sites of the enzyme, showing significant inhibition of AChE activity. Molecular docking studies have revealed optimal binding conformations, enhancing inhibitor potency to human AChE (Liu et al., 2014).
Antioxidant and Anticholinesterase Activities of Synthesized Compounds
Research has been conducted on synthesized compounds like coumaryl 1,3-selenazoles derivatives for their antioxidant and anticholinesterase activities. These studies provide insight into the correlation between in vitro anticholinesterase activity results and ligand-receptor interactions, showing that synthesized compounds can interact and inhibit within enzymes' active sites (Alias et al., 2020).
properties
Product Name |
AChE-IN-6a |
---|---|
Molecular Formula |
C32H35ClN2O4 |
Molecular Weight |
547.09 |
IUPAC Name |
(1R,3R)-4-(Benzyl(2-(2-methoxyphenoxy)ethyl)amino)-1-(9H-carbazol-4-yl)butane-1,3-diol Hydrochloride |
InChI |
InChI=1S/C32H34N2O4.ClH/c1-37-30-16-7-8-17-31(30)38-19-18-34(21-23-10-3-2-4-11-23)22-24(35)20-29(36)26-13-9-15-28-32(26)25-12-5-6-14-27(25)33-28;/h2-17,24,29,33,35-36H,18-22H2,1H3;1H/t24-,29-;/m1./s1 |
InChI Key |
FFXUHIACFTVBBB-VOPILSCNSA-N |
SMILES |
O[C@@H](C1=CC=CC(N2)=C1C3=C2C=CC=C3)C[C@@H](O)CN(CC4=CC=CC=C4)CCOC5=CC=CC=C5OC.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AChE IN-6a; AChE-IN 6a; AChE-IN-6a; AChE IN 6a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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